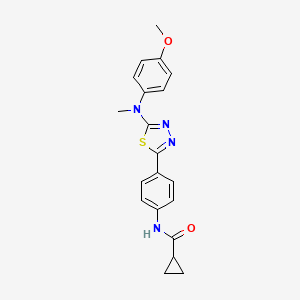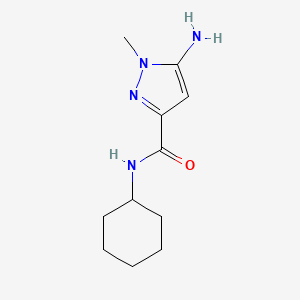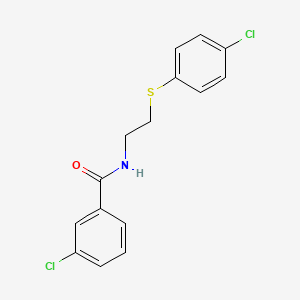
2,6-Dbeaq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibutoxyethoxy-9,10-anthraquinone, commonly referred to as 2,6-Dbeaq, is a derivative of anthraquinone. This compound is notable for its high chemical stability and solubility in alkaline solutions, making it a promising candidate for use in various energy storage applications, particularly in redox flow batteries.
Preparation Methods
2,6-Dibutoxyethoxy-9,10-anthraquinone is synthesized from 2,6-dihydroxyanthraquinone. The synthetic route involves the modification of 2,6-dihydroxyanthraquinone with butoxyethoxy groups. The reaction typically requires the use of alkylating agents and appropriate solvents under controlled conditions to ensure high yield and purity. Industrial production methods focus on optimizing these reaction conditions to scale up the synthesis while maintaining the compound’s stability and performance .
Chemical Reactions Analysis
2,6-Dibutoxyethoxy-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation and Reduction: It participates in redox reactions, where it can be reduced to its hydroquinone form and oxidized back to the quinone form. These reactions are crucial for its application in redox flow batteries.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the butoxyethoxy groups, allowing for further functionalization. Common reagents used in these reactions include strong bases like potassium hydroxide and oxidizing agents such as potassium ferricyanide. .
Scientific Research Applications
2,6-Dibutoxyethoxy-9,10-anthraquinone has several scientific research applications:
Energy Storage: It is primarily used in redox flow batteries due to its high solubility and stability in alkaline solutions. These batteries are essential for large-scale energy storage, particularly for renewable energy sources like solar and wind power.
Electrochemical Studies: The compound is used in various electrochemical studies to understand redox mechanisms and improve battery performance.
Material Science: Researchers explore its potential in developing new materials with enhanced electrochemical properties .
Mechanism of Action
The mechanism of action of 2,6-Dibutoxyethoxy-9,10-anthraquinone in redox flow batteries involves its ability to undergo reversible redox reactions. The compound acts as an electron carrier, cycling between its oxidized quinone form and reduced hydroquinone form. This redox cycling is facilitated by the presence of butoxyethoxy groups, which enhance its solubility and stability in alkaline solutions. The molecular targets and pathways involved include the interaction with potassium ferricyanide and ferrocyanide as redox partners .
Comparison with Similar Compounds
2,6-Dibutoxyethoxy-9,10-anthraquinone is compared with other similar compounds such as:
2,6-Dihydroxyanthraquinone: The parent compound, which has lower solubility and stability compared to 2,6-Dibutoxyethoxy-9,10-anthraquinone.
2,6-Diphosphonoethoxy-9,10-anthraquinone: An analog with phosphonate-terminated groups, which shows even lower capacity decay rates in redox flow batteries.
Other Quinone Derivatives: Various quinone derivatives are explored for their redox properties, but 2,6-Dibutoxyethoxy-9,10-anthraquinone stands out due to its unique combination of high solubility, stability, and electrochemical performance
Properties
IUPAC Name |
4-[6-(3-carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c23-19(24)3-1-9-29-13-5-7-15-17(11-13)21(27)16-8-6-14(12-18(16)22(15)28)30-10-2-4-20(25)26/h5-8,11-12H,1-4,9-10H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZWCUGOLVNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCC(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2370885-20-2 |
Source


|
| Record name | 2,6-DBEAQ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/new.no-structure.jpg)
![(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2669875.png)




![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)
![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)
![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)
![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenoxybenzamide](/img/structure/B2669897.png)
